N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide
Description
N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide is a heterocyclic compound featuring a 1,3-dioxane ring substituted with a 2-methylpropyl group at position 5 and a benzamide moiety.
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(2)8-15(9-19-10-20-14(15)18)16-13(17)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPYVGCXULFGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(COCOC1=O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370032 | |
| Record name | N-[5-(2-Methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51127-26-5 | |
| Record name | N-[5-(2-Methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Cyclocondensation and Amidation (Primary Route)
The primary method, referenced in Synthesis (1973, p. 792), involves:
- Cyclization : Reacting 2-methylpropane-1,3-diol with a ketone (e.g., levulinic acid derivatives) under acidic conditions to form the 1,3-dioxan-4-one ring.
- Amination : Introducing an amino group at the 5-position via nucleophilic substitution or reductive amination.
- Benzoylation : Treating the intermediate amine with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, reflux, 6h | ~75% | |
| Benzoylation | Benzoyl chloride, Et₃N, DCM, 0°C → RT | 82% |
Alternative Approaches
Method 2: Tosylate Intermediate Pathway
Inspired by analogous dioxan syntheses, this method uses a tosylate intermediate to facilitate amidation:
- Dioxan Formation : Reacting 2-methylpropane-1,3-diol with 2,2-dimethoxypropane and PTSA in THF to form (2,2-dimethyl-1,3-dioxan-5-yl)methanol.
- Tosylation : Converting the alcohol to a tosylate using TsCl and triethylamine in DCM (yield: 97%).
- Amine Displacement : Substituting the tosylate group with ammonia or a benzamide precursor.
Key Data :
- Tosylation : Achieved at -78°C → 0°C in DCM with TsCl and Et₃N.
- Challenges : Steric hindrance from the 2-methylpropyl group may reduce substitution efficiency.
Critical Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | High (82%) | Moderate (68–97% for intermediates) |
| Complexity | Requires precise ketone selection | Multi-step, with sensitive tosylation |
| Scalability | Suitable for large-scale | Limited by low-temperature steps |
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where halogens or other nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Benzamide Derivatives
Thiazolidin-4-one Derivatives
Compounds such as N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide () share a benzamide group and a 4-oxo heterocyclic core. Key differences include:
- Core Heterocycle: The thiazolidinone ring (1,3-thiazolidin-4-one) replaces the 1,3-dioxane ring, introducing sulfur into the scaffold.
- Substituents: The 4-methylphenyl group at position 2 in thiazolidinone derivatives contrasts with the 2-methylpropyl group in the target compound.
- Biological Activity: Thiazolidinone derivatives exhibit significant antiproliferative activity against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest and apoptosis induction .
1,3,4-Oxadiazole-Benzamide Hybrids
Compounds like 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide () feature a 1,3,4-oxadiazole ring linked to benzamide. Differences include:
- Heterocyclic Core: The oxadiazole ring provides aromaticity and metabolic stability, differing from the non-aromatic 1,3-dioxane.
- Functional Groups : Sulfamoyl and methoxyphenyl substituents in oxadiazole derivatives may enhance solubility or target affinity compared to the 2-methylpropyl group.
Antitumor Activity
- Thiazolidinone-Benzamide Derivatives: Exhibit IC₅₀ values in the micromolar range against 769-P cells (renal cancer), with apoptosis induction linked to the benzamide moiety .
- Target Compound: While direct antitumor data are unavailable, the 1,3-dioxane core may confer improved metabolic stability over thiazolidinones, which are prone to hydrolysis.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Inferences
| Property | N-[5-(2-methylpropyl)-...benzamide | Thiazolidinone Analogue | Oxadiazole Analogue |
|---|---|---|---|
| Metabolic Stability | High (ether linkages) | Moderate (prone to hydrolysis) | High (aromatic core) |
| Solubility | Moderate (lipophilic side chain) | Low | Moderate |
| Target Selectivity | Unknown | Renal cancer cells | Fungal enzymes |
Research Findings and Implications
- Heterocyclic Core: The 1,3-dioxane ring may reduce toxicity compared to sulfur-containing thiazolidinones, which can generate reactive metabolites.
- Unanswered Questions : Specific biological targets, pharmacokinetics, and synthetic scalability of this compound require further investigation.
Biological Activity
N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dioxane ring and an amide functional group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Bacillus subtilis | 25 µg/mL | Active |
| Escherichia coli | 100 µg/mL | Inactive |
| Staphylococcus aureus | 50 µg/mL | Active |
| Pseudomonas aeruginosa | 200 µg/mL | Inactive |
The compound exhibited significant activity against Bacillus subtilis and Staphylococcus aureus, suggesting its potential as an antimicrobial agent. However, it showed no activity against Escherichia coli and Pseudomonas aeruginosa at the tested concentrations.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have indicated that the compound can induce cytotoxic effects on several cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Cytotoxic |
| A549 (Lung) | 20 | Cytotoxic |
| HepG2 (Liver) | 25 | Cytotoxic |
| PC3 (Prostate) | 30 | Cytotoxic |
The IC50 values indicate that this compound is particularly effective against breast cancer cells (MCF-7), with lower IC50 values suggesting higher potency.
Structure–Activity Relationship
The structure–activity relationship (SAR) studies reveal that modifications to the dioxane ring and amide group significantly influence biological activity. For instance, variations in substituents on the benzamide moiety can enhance or diminish both antimicrobial and anticancer activities.
Case Study: Derivative Analysis
In a comparative study of derivatives of this compound, it was found that derivatives with halogen substitutions on the aromatic ring exhibited enhanced antibacterial activity compared to non-substituted analogs. This suggests that electronic effects play a crucial role in modulating biological activity.
Q & A
Basic Research Questions
What synthetic methodologies are recommended for N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide?
A robust synthesis involves fragment-based optimization and regioselective functionalization. Key steps include:
- Coupling reactions : Use acid chlorides or activated esters for benzamide bond formation (e.g., 4-(trifluoromethyl)benzamide derivatives in ).
- Oxazolidinone/dioxane ring formation : Employ cyclization under acidic or basic conditions, as seen in cocrystal syntheses of related benzamides .
- Purification : Utilize column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields .
Reference analytical data: Confirm structures via -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and MS (e.g., m/z 504.7 [M+H] in ).
How should researchers characterize the compound’s stability under experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., solid-state stability up to 185°C in ).
- pH-dependent hydrolysis : Use HPLC to monitor degradation in buffered solutions (pH 1–12) over 24–72 hours. For example, oxadiazole-containing benzamides show stability in neutral conditions but hydrolyze under strong acids/bases .
- Light sensitivity : Conduct accelerated stability studies under UV/visible light with controlled humidity .
Advanced Research Questions
How can structure-activity relationships (SAR) guide optimization of this compound’s biological activity?
- Core modifications : Introduce substituents at the benzamide’s para position (e.g., trifluoromethyl or phenoxy groups) to enhance target binding, as demonstrated in glucokinase activators (EC = 27 nM in ).
- Stereochemical impact : Compare enantiomers via chiral HPLC (e.g., [α]_{D}$$^{25} = +62.4° vs. −56.5° in ) to identify active configurations.
- Fragment-based design : Use X-ray crystallography of cocrystals (e.g., ) to map interactions with enzymes like Hsp90 or SMO receptors .
What strategies resolve contradictions in reported antibacterial efficacy data?
- Target validation : Confirm dual inhibition of bacterial PPTase enzymes (e.g., AcpS and acyltransferase) via enzymatic assays, as conflicting results may arise from single-target studies .
- Resistance profiling : Test against efflux pump-deficient strains to distinguish intrinsic activity from pump-mediated resistance.
- Biofilm assays : Use crystal violet staining to evaluate biofilm disruption, which may explain discrepancies between MIC and in vivo efficacy .
How can pharmacokinetic (PK) properties be optimized for in vivo studies?
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxadiazole rings in ). Introduce methyl or methoxy groups to block CYP450-mediated oxidation.
- Solubility enhancement : Formulate as cocrystals (e.g., with azetidine derivatives in ) or use PEG-based vehicles.
- AUC optimization : Adjust dosing intervals based on half-life data (e.g., 47.4% AUC reduction at 30 mg/kg in ).
Mechanistic & Analytical Questions
What biochemical pathways are implicated in this compound’s mode of action?
- Bacterial proliferation : Disrupt fatty acid biosynthesis via PPTase inhibition, altering acyl carrier protein (ACP) function .
- Cancer pathways : Modulate Hedgehog signaling by binding Smoothened (SMO) receptors, as seen in benzamide-based inhibitors ( ).
- Diabetes targets : Activate glucokinase by stabilizing the enzyme’s active conformation ().
How can crystallography elucidate binding mechanisms?
- Cocrystallization : Soak the compound with target proteins (e.g., Hsp90 in ) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution).
- Docking studies : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis (e.g., alanine scanning of key residues) .
Data Validation & Reproducibility
What methods ensure reproducibility in biological assays?
- Standardized protocols : Follow CLSI guidelines for MIC assays (e.g., 96-well plate broth microdilution for antibacterial studies) .
- Positive controls : Include known inhibitors (e.g., geldanamycin for Hsp90 in ) to calibrate activity thresholds.
- Triplicate runs : Report mean ± SD for IC/EC values, with p < 0.05 significance via Student’s t-test .
Advanced Applications
Can this compound be repurposed for agrochemical development?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
